2-[(3-Hydroxypropyl)amino]propanenitrile
Overview
Description
2-[(3-Hydroxypropyl)amino]propanenitrile, also known as 2-HPAN, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various lab experiments and can be used to study the mechanisms of action of various drugs. 2-HPAN is synthesized from a variety of chemical precursors and has been studied extensively in the scientific literature.
Scientific Research Applications
Surface Functionalization
Aminosilanes, related to 2-[(3-Hydroxypropyl)amino]propanenitrile, are utilized to functionalize silica surfaces. Issues like the loss of silane layers due to hydrolysis in aqueous media were addressed by modifying reaction conditions and the structural features of aminosilanes, enhancing the hydrolytic stability of the functionalized surfaces (Smith & Chen, 2008).
Synthesis of Heterocyclic Substances
2-Arylhydrazononitriles, closely related to the chemical , serve as key synthons in synthesizing a variety of heterocyclic substances with antimicrobial activities. This includes the creation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).
Enzymatic Inhibition
Compounds similar to 2-[(3-Hydroxypropyl)amino]propanenitrile have been shown to inhibit polyamine biosynthesis enzymes, which are crucial in cellular proliferation and differentiation processes (Pankaskie & Scholtz, 1989).
CO2 Adsorption
Aminosilanes functionalized inside nanoporous silica have been evaluated for CO2 adsorption performance, showing that grafting efficiency and adsorption capacity can be significantly influenced by the molecular size and structure of the aminosilanes (Kim & Ko, 2018).
properties
IUPAC Name |
2-(3-hydroxypropylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJYUIKIPFZJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Hydroxypropyl)amino]propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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